N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure with a benzodioxole moiety, an indole core, and multiple methoxy groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide typically involves several key steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-benzo[1,3]dioxole and 5,6,7-trimethoxyindole.
Coupling Reactions: The benzodioxole and indole moieties are coupled using palladium-catalyzed cross-coupling reactions.
Amidation: The resulting intermediate undergoes amidation with appropriate amines to form the final product.
Chemical Reactions Analysis
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines. It has been studied for its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biological Studies: The compound’s unique structure allows it to interact with specific molecular targets, making it valuable for studying biological pathways and mechanisms.
Chemical Biology: Researchers use this compound to investigate the structure-activity relationships of indole-based molecules and their interactions with biological systems.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide involves its interaction with microtubules and tubulin proteins. The compound modulates microtubule assembly, leading to mitotic blockade and cell apoptosis . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide can be compared to other indole-based compounds with similar structures and activities:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and have shown anticancer activity.
3-(1,3-benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone: This compound has a similar benzodioxole structure and is used in medicinal chemistry research.
3-(1,3-benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-1-propanone: Another related compound with potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to target microtubules effectively.
Properties
Molecular Formula |
C22H23N3O7 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H23N3O7/c1-28-17-9-12-8-14(25-19(12)21(30-3)20(17)29-2)22(27)23-7-6-18(26)24-13-4-5-15-16(10-13)32-11-31-15/h4-5,8-10,25H,6-7,11H2,1-3H3,(H,23,27)(H,24,26) |
InChI Key |
GFDFFXAJAQLNKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCO4)OC)OC |
Origin of Product |
United States |
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